molecular formula C11H16F3NO4 B1454117 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1260780-23-1

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1454117
CAS No.: 1260780-23-1
M. Wt: 283.24 g/mol
InChI Key: GNGVCLGQCJEPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H16F3NO4 and a molecular weight of 283.24 g/mol . This compound is known for its unique structural features, including the presence of a trifluoromethyl group and a pyrrolidine ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like Dess-Martin periodinane.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrrolidine ring. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also referred to by its CAS number 175272-69-2, is a compound with potential biological activity that has garnered interest in various pharmacological studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The chemical structure of the compound is characterized by the following properties:

PropertyValue
Molecular FormulaC17H20F3NO4
Molecular Weight359.34 g/mol
Boiling Point434.7 ± 45.0 °C (Predicted)
Density1.297 ± 0.06 g/cm³ (Predicted)
pKa4.28 ± 0.40 (Predicted)

These properties suggest that the compound is relatively stable under standard laboratory conditions and may exhibit specific interactions with biological systems due to its functional groups.

Potential Biological Targets

  • Enzyme Inhibition : Pyrrolidine derivatives have been shown to inhibit specific enzymes, such as arginase and other metabolic enzymes, which could be a pathway through which this compound exerts its effects.
  • Receptor Modulation : The structural features may allow interaction with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways related to inflammation or metabolic regulation.

Inhibition Studies

Recent studies have focused on screening various compounds for their inhibitory effects on specific biological systems. For instance, a study explored the inhibitory potential of several pyrrolidine derivatives against arginase, a key enzyme in nitrogen metabolism:

  • Compound Efficacy : Compounds similar to this compound showed IC50 values in the nanomolar range, indicating potent inhibition.

Cytotoxicity Assessments

In vitro assays have been conducted to evaluate the cytotoxic effects of pyrrolidine derivatives on various cell lines:

  • Cell Line Sensitivity : Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for further development.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied:

  • Modifications : Alterations in substituents on the pyrrolidine ring have been correlated with changes in potency and selectivity against target enzymes, guiding future synthetic efforts.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-5-4-10(6-15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGVCLGQCJEPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260780-23-1
Record name 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.